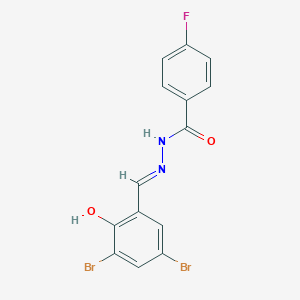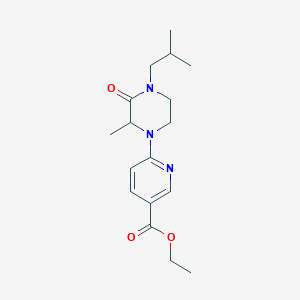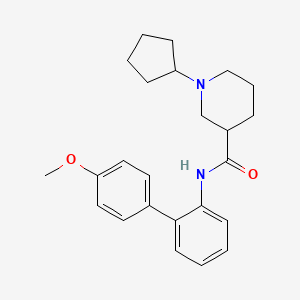![molecular formula C24H21N3OS B6070621 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6070621.png)
2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plant species such as Peganum harmala and Banisteriopsis caapi. Harmine has been widely studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression.
Wirkmechanismus
The mechanism of action of 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Harmine has been shown to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down serotonin and dopamine in the brain. This inhibition leads to increased levels of these neurotransmitters, which may contribute to the antidepressant effects of 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline. Harmine has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell proliferation and survival. Inhibition of PKC may contribute to the anticancer effects of 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Harmine has also been shown to reduce neuroinflammation and inhibit the formation of beta-amyloid plaques, which are hallmark features of Alzheimer's disease. Additionally, 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized from harmaline. Harmine is also relatively stable and can be stored for extended periods. However, 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline has low bioavailability and can be rapidly metabolized in the body, which can limit its efficacy in some applications.
Zukünftige Richtungen
For the study of 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline include the development of more effective formulations, investigation of its potential in treating other diseases, development of 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline derivatives, and investigation of its potential as a tool for studying the brain.
Synthesemethoden
Harmine can be synthesized from harmaline, which is also a beta-carboline alkaloid found in the same plant species. The synthesis of 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the demethylation of harmaline using reagents such as sodium hydroxide or potassium hydroxide. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The resulting 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Harmine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and inhibiting angiogenesis. Harmine has also been studied for its potential in treating Alzheimer's disease by inhibiting the formation of beta-amyloid plaques and reducing neuroinflammation. Additionally, 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antidepressant effects by increasing levels of serotonin and dopamine in the brain.
Eigenschaften
IUPAC Name |
(2-methylsulfanylphenyl)-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c1-29-21-12-5-3-9-18(21)24(28)27-15-13-17-16-8-2-4-10-19(16)26-22(17)23(27)20-11-6-7-14-25-20/h2-12,14,23,26H,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFWKYLFRJIJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC3=C(C2C4=CC=CC=N4)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6070545.png)
![N-allyl-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B6070557.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6070561.png)
![5-{[4-methyl-3-(propionylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B6070568.png)
![ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-3-piperidinecarboxylate](/img/structure/B6070575.png)
![7-(4-fluorobenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6070578.png)

![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B6070592.png)
![2-methoxy-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6070599.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B6070609.png)

![2-allyl-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6070629.png)

![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B6070647.png)